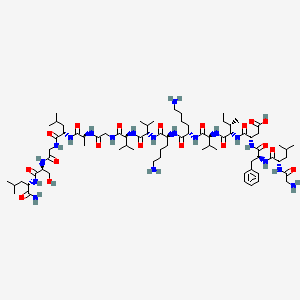
Hif-1|A-IN-6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hif-1|A-IN-6 is a compound known for its inhibitory effects on hypoxia-inducible factor 1 alpha (HIF-1α). Hypoxia-inducible factor 1 alpha is a transcription factor that plays a crucial role in cellular responses to low oxygen levels (hypoxia). It is involved in various physiological and pathological processes, including cancer progression, angiogenesis, and metabolic reprogramming .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hif-1|A-IN-6 typically involves multi-step organic synthesis. The exact synthetic route and reaction conditions can vary, but generally, it includes the following steps:
Formation of the core structure: This involves the construction of the central scaffold of the molecule through a series of condensation and cyclization reactions.
Functional group modifications: Various functional groups are introduced or modified to enhance the compound’s inhibitory activity against HIF-1α.
Purification and characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes would also be developed to ensure consistent quality and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Hif-1|A-IN-6 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Various substitution reactions can be employed to introduce different substituents onto the core structure
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or amines .
Aplicaciones Científicas De Investigación
Hif-1|A-IN-6 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the role of HIF-1α in cancer progression and to develop potential cancer therapies
Metabolic Studies: The compound helps in understanding the metabolic reprogramming induced by hypoxia in various cell types
Drug Development: This compound serves as a lead compound for developing new drugs targeting HIF-1α for the treatment of diseases such as cancer, ischemic diseases, and metabolic disorders
Biological Research: It is used to investigate the molecular mechanisms of hypoxia response and the regulation of gene expression under low oxygen conditions
Mecanismo De Acción
Hif-1|A-IN-6 exerts its effects by inhibiting the activity of HIF-1α. The compound binds to HIF-1α, preventing its dimerization with HIF-1β and subsequent binding to the hypoxia response element (HRE) in the DNA. This inhibits the transcription of HIF-1α target genes involved in angiogenesis, metabolism, and cell survival .
Comparación Con Compuestos Similares
Similar Compounds
YC-1: Another HIF-1α inhibitor that has been studied for its anti-cancer properties
NSC-134754: A small molecule inhibitor that blocks HIF-1α activity and induction under hypoxic conditions
NSC-643735: Another inhibitor that targets HIF-1α and has shown efficacy in preclinical studies
Uniqueness of Hif-1|A-IN-6
This compound is unique in its specific binding affinity and inhibitory potency against HIF-1α. It has been shown to effectively inhibit HIF-1α activity in various cancer cell lines and has potential therapeutic applications in treating hypoxia-related diseases .
Propiedades
Fórmula molecular |
C21H23N3O |
|---|---|
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
7-methoxy-2-methyl-N-(3-pyrrolidin-1-ylphenyl)quinolin-4-amine |
InChI |
InChI=1S/C21H23N3O/c1-15-12-20(19-9-8-18(25-2)14-21(19)22-15)23-16-6-5-7-17(13-16)24-10-3-4-11-24/h5-9,12-14H,3-4,10-11H2,1-2H3,(H,22,23) |
Clave InChI |
JMHQZODOVQWZPX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C=CC(=CC2=N1)OC)NC3=CC(=CC=C3)N4CCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(7R)-4-(trifluoromethyl)-7-[(2R)-2-[4-[5-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carbonyl]morpholin-4-yl]-2,5,6,7-tetrahydrocyclopenta[c]pyridazin-3-one](/img/structure/B12376627.png)
![[(1S,3S,7S,8S,8aR)-3-(hydroxymethyl)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate](/img/structure/B12376629.png)

![ethyl (2S)-3-[(1R,3R)-6,7-dihydroxy-3-methyl-3,4-dihydro-1H-isochromen-1-yl]-6-methoxy-2H-chromene-2-carboxylate](/img/structure/B12376649.png)
![3-benzyl-5-chloro-N-[4-(hydroxymethyl)phenyl]-1H-indole-2-carboxamide](/img/structure/B12376656.png)
![(1R,4Z,9S)-8-(dideuterio(113C)methylidene)-4,11,11-trimethylbicyclo[7.2.0]undec-4-ene](/img/structure/B12376657.png)






![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxycarbonylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B12376711.png)

